![molecular formula C8H9ClN2O2 B13631253 ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol This compound features a benzodioxole ring substituted with a chloromethyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides, while nucleophilic substitution of the chloromethyl group can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine: This compound features a glycine moiety instead of a hydrazine group and has different chemical and biological properties.
(E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound has a sulfonohydrazide group and is used for the detection of carcinogenic lead.
Uniqueness
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is unique due to its specific structure, which combines a benzodioxole ring with a chloromethyl group and a hydrazine moiety. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
(7-chloro-1,3-benzodioxol-5-yl)methylhydrazine |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-10)2-7-8(6)13-4-12-7/h1-2,11H,3-4,10H2 |
Clave InChI |
ZUYDFOHXYUEREB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=CC(=C2)CNN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)


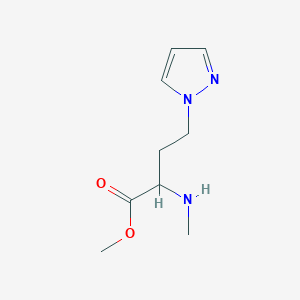

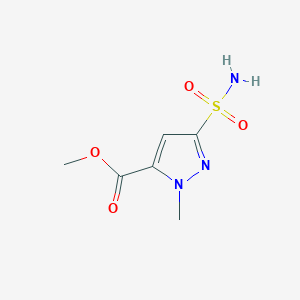

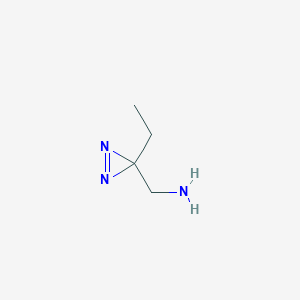

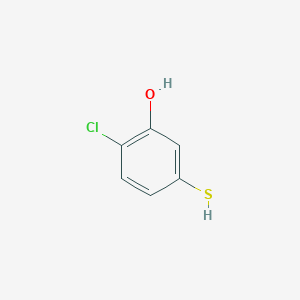

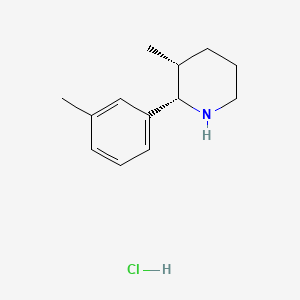
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)
